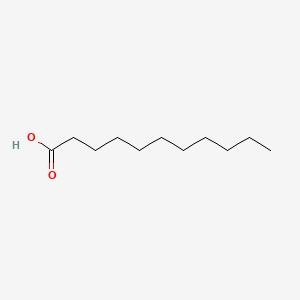

Undecanoic Acid

描述

This compound is a straight-chain, eleven-carbon saturated medium-chain fatty acid found in body fluids; the most fungitoxic of the C7:0 - C18:0 fatty acid series. It has a role as a human metabolite and an antifungal agent. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an undecanoate. It derives from a hydride of an undecane.

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...this compound...

This compound has been reported in Leea guineensis, Streptomyces, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name |

undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPHROOEEOARMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | UNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021690 | |

| Record name | Undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Undecanoic acid is a white crystalline solid. Insoluble in water. Specific gravity 0.85. Hence floats on water., Other Solid, White solid; mp= 28.5 deg C; [CHRIS] Colorless solidified mass or fragments; mp = 28-31 deg C; [Sigma-Aldrich MSDS], Solid, colourless crystals/ faint fatty, aldehydic odour | |

| Record name | UNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Undecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Undecanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/11/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

442.2 °F at 160 mmHg (USCG, 1999) | |

| Record name | UNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (USCG, 1999) | |

| Record name | UNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.0522 mg/mL, Insoluble in water; very soluble in alcohol, chloroform, acetone | |

| Record name | Undecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Undecanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/11/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.891 (USCG, 1999) - Less dense than water; will float, 0.9948 (20°/20°) | |

| Record name | UNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/11/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

112-37-8 | |

| Record name | UNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UNDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/138ON3IIQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83.3 °F (USCG, 1999), 28.6 °C | |

| Record name | UNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Undecanoic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Physicochemical Properties and Research Applications of Undecanoic Acid

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's antifungal mechanism of action.

Core Physical and Chemical Properties

This compound, also known as n-undecylic acid, is a saturated fatty acid with an 11-carbon chain.[1] It presents as a white crystalline solid at room temperature and is characterized by its versatile applications in various scientific fields.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Melting Point | 28-31 °C | [3] |

| Boiling Point | 284 °C (at 760 mmHg) | [4] |

| Density | 0.85 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and chloroform | [3] |

| pKa | ~4.95 |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 112-37-8 | [3] |

| PubChem CID | 8180 | [1] |

| SMILES | CCCCCCCCCCC(=O)O | [1] |

| InChI | InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13) | [1] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Melting Point (Thiele Tube Method)

The melting point of an organic solid can be determined using a Thiele tube apparatus, which ensures uniform heating.[5][6]

Materials:

-

Thiele tube

-

High-boiling point oil (e.g., paraffin (B1166041) or silicone oil)

-

Capillary tubes

-

Thermometer

-

Bunsen burner or other heat source

-

Mortar and pestle

-

This compound sample

Procedure:

-

Grind the this compound sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with the high-boiling point oil to a level above the side-arm.

-

Suspend the thermometer and attached capillary tube in the oil within the Thiele tube.

-

Gently heat the side arm of the Thiele tube to create a convection current, ensuring a slow and steady temperature increase (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting point range.

Determination of Solubility

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Materials:

-

Test tubes and rack

-

This compound

-

Solvents: water, ethanol, chloroform, diethyl ether

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Label four test tubes, one for each solvent.

-

Add approximately 5 mL of each solvent to its respective test tube.

-

Add a small amount (approx. 10-20 mg) of this compound to each test tube.

-

Agitate each test tube vigorously for 30-60 seconds using a vortex mixer or by shaking manually.

-

Allow the tubes to stand and observe whether the this compound has dissolved.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change.[7]

Materials:

-

pH meter with an electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

This compound

-

Solvent (e.g., a mixture of water and an organic solvent like ethanol to dissolve the acid)

-

Volumetric flasks and pipettes

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution.

-

Fill the buret with the standardized strong base solution.

-

Record the initial pH of the this compound solution.

-

Add the strong base in small, measured increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of base added.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a titration curve of pH versus the volume of base added.

-

Determine the equivalence point from the steepest part of the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Chemical Reactivity and Applications

This compound exhibits reactivity typical of carboxylic acids, such as undergoing esterification and reduction reactions.[2] It is widely used in the synthesis of esters for fragrances and flavors, as well as in the production of surfactants and lubricants.[2][8]

In the realm of drug development, this compound is particularly noted for its potent antifungal properties.[9] It is effective against various fungi, including those responsible for common skin infections.[9]

Antifungal Mechanism of Action

The antifungal activity of this compound is multifaceted, primarily targeting the integrity and function of the fungal cell.[10][11] The proposed mechanism involves several key actions that collectively lead to the inhibition of fungal growth and viability.

Key Mechanisms:

-

Cell Membrane Disruption: this compound integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability.[10] This results in the leakage of essential intracellular components.

-

Inhibition of Ergosterol Synthesis: It can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, further compromising its structure and function.[10][11]

-

Induction of Oxidative Stress: The presence of this compound can trigger the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including the cell membrane and wall.[11]

-

Modulation of Gene Expression: Studies have shown that this compound can affect the expression of fungal genes crucial for virulence and metabolism.[12][13]

Safety and Handling

This compound is considered a skin irritant.[14][15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.[14] It should be stored in a cool, dry, well-ventilated area away from oxidizing agents and strong acids.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2]

References

- 1. This compound | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 112-37-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound: A High-Performance Fatty Acid for Industrial and Pharmaceutical Use - Acme Synthetic Chemicals [acmechem.com]

- 4. This compound (CAS 112-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. web.williams.edu [web.williams.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. Undecylic acid - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Reassessing the Use of this compound as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.dk [fishersci.dk]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Antifungal Mechanism of Action of Undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanoic acid, a saturated fatty acid, has long been recognized for its fungistatic and fungicidal properties. This technical guide provides a comprehensive overview of the multifaceted mechanism of action by which this compound exerts its antifungal effects. The primary modes of action include the disruption of fungal cell membrane integrity, inhibition of critical enzymes, interference with biofilm formation and morphological transitions, modulation of gene expression, and induction of oxidative stress. This document synthesizes current research findings, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and mechanisms involved.

Core Antifungal Mechanisms of Action

This compound's efficacy as an antifungal agent stems from its ability to simultaneously target multiple cellular processes in fungi. This multi-target mechanism is a significant advantage in the context of rising antifungal resistance.

Disruption of Fungal Cell Membrane Integrity

The primary and most widely accepted mechanism of action of this compound is the disruption of the fungal cell membrane. As a lipophilic molecule, this compound readily integrates into the lipid bilayer of the plasma membrane. This integration leads to a cascade of detrimental effects:

-

Destabilization of the Membrane Structure: The insertion of this compound molecules among the phospholipids (B1166683) disrupts the ordered structure of the membrane, leading to an increase in membrane fluidity.

-

Increased Permeability: This structural disorganization results in increased permeability of the membrane, allowing for the leakage of essential intracellular components such as ions (K+), amino acids, and ATP.[1][2]

-

Cellular Dysfunction and Death: The loss of these vital components disrupts cellular homeostasis, leading to metabolic arrest and ultimately, cell death.[1][2]

Inhibition of Ergosterol (B1671047) Biosynthesis

Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This compound has been shown to interfere with the ergosterol biosynthesis pathway.[1][3][4] This inhibition further compromises the structural and functional stability of the fungal cell membrane, synergizing with its direct membrane-disrupting effects.[1][2]

Inhibition of Biofilm Formation and Morphogenesis

Many pathogenic fungi, notably Candida albicans, form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix. Biofilms confer increased resistance to antifungal agents and the host immune system. This compound is a potent inhibitor of biofilm formation.[2][5][6][7]

Furthermore, the transition from a unicellular yeast form to a filamentous hyphal form is a key virulence factor for C. albicans, enabling tissue invasion. This compound effectively inhibits this morphological transition.[5][8] Studies have shown that at concentrations above 3 mM, this compound significantly inhibits C. albicans biofilm formation, and at concentrations above 4 mM, the transition to the filamentous phase is almost completely abolished.[5]

Enzyme Inhibition

This compound has been demonstrated to inhibit the activity of several fungal enzymes that are crucial for growth, metabolism, and virulence:

-

Hydrolytic Enzymes: The expression and activity of secreted hydrolytic enzymes, such as aspartic proteases, lipases, and phospholipases, are reduced in the presence of this compound.[5][9] These enzymes are vital for nutrient acquisition and host tissue degradation.

-

Keratinase: In dermatophytes like Trichophyton rubrum, this compound inhibits the production of keratinase, an enzyme essential for the invasion of keratinized tissues such as skin, nails, and hair.[9]

Modulation of Gene Expression

The antifungal effects of this compound are also mediated at the genetic level. It has been shown to down-regulate the expression of genes critical for virulence and morphogenesis. A key target is the Hyphal Wall Protein 1 (HWP1) gene in Candida albicans. HWP1 is essential for hyphal development and adhesion. This compound treatment leads to a significant reduction in the transcriptional level of HWP1.[2][5] This down-regulation contributes to the observed inhibition of filamentation and biofilm formation.

Induction of Oxidative Stress

A proposed mechanism of action involves the induction of oxidative stress within the fungal cell.[3][4] this compound can trigger an increase in the production of Reactive Oxygen Species (ROS) , such as superoxide (B77818) anions and hydrogen peroxide.[3] ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[3][10]

Quantitative Data

The antifungal activity of this compound has been quantified against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and other relevant quantitative data.

| Fungal Species | MIC (µg/mL) | Reference(s) |

| Candida albicans (ATCC) | 160 | [1][7] |

| Candida albicans (MTCC) | 160 | [1][7] |

| Candida albicans (Clinical Isolates) | 80 - 160 | [1][7] |

| Candida glabrata (MTCC) | 160 | [1][7] |

| Candida tropicalis (MTCC) | 160 | [1][7] |

| Candida tropicalis (Clinical Isolates) | 160 | [1][7] |

| Trichophyton rubrum | 30 | [11] |

| Trichophyton rubrum (UDA-resistant) | 120 | [11] |

| Aspergillus spp. | Not specified | [4][12] |

| Activity | Fungal Species | Concentration | Effect | Reference(s) |

| Biofilm Inhibition | Candida albicans | > 3 mM | Effective inhibition of biofilm formation. | [5] |

| Morphogenesis Inhibition | Candida albicans | > 4 mM | Abolished transition from yeast to filamentous phase. | [5] |

| Biofilm Inhibition | Candida albicans | 2 µg/mL | > 75% inhibition of biofilm formation. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antifungal mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal species is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as methanol.

-

Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640 for yeasts, YEPD for some Candida species). The final concentrations may range from 2.5 to 160 µg/mL or higher.[7]

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., ~10^7 cells/mL) from a fresh culture.[7]

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no this compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 24-48 hours.[7]

-

Reading of Results: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

-

Inoculum Preparation: Prepare a fungal cell suspension (e.g., ~10^7 cells/mL) in a medium that promotes biofilm formation (e.g., Spider medium for Candida).[7]

-

Treatment and Incubation: In a 96-well plate, add the fungal inoculum to wells containing various concentrations of this compound (e.g., 5-80 µg/mL).[7] Incubate at 37°C for 24 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Wash the wells with distilled water to remove excess stain.

-

Destaining: Add a destaining solution (e.g., 95% ethanol (B145695) or 33% acetic acid) to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the destaining solution at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Scanning Electron Microscopy (SEM) of Fungal Morphology

SEM is used to visualize the ultrastructural changes in fungal cells and biofilms upon treatment with this compound.

-

Sample Preparation: Grow fungal biofilms on a suitable substrate (e.g., glass coverslips) in the presence or absence of this compound.

-

Fixation: Fix the samples with a primary fixative, such as 2.5% glutaraldehyde (B144438) in a phosphate (B84403) buffer, for several hours at 4°C.

-

Post-fixation: Post-fix the samples with a secondary fixative, such as 1% osmium tetroxide, to preserve lipid structures.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Drying: Critical-point dry the samples to prevent structural collapse.

-

Coating: Sputter-coat the samples with a thin layer of a conductive metal, such as gold or palladium.

-

Imaging: Visualize the samples using a scanning electron microscope.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the expression of target genes.

-

RNA Extraction: Treat fungal cells with this compound for a specified period. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the target gene (e.g., HWP1) and a reference gene (e.g., ACT1), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene in treated versus untreated cells, normalized to the expression of the reference gene.

Signaling Pathways and Logical Relationships

The multifaceted mechanism of action of this compound can be visualized as a network of interconnected events.

Figure 1: A logical diagram illustrating the multifaceted antifungal mechanism of action of this compound.

Figure 2: Experimental workflow for the crystal violet biofilm inhibition assay.

Conclusion

This compound exhibits a robust antifungal activity through a combination of mechanisms that target the fungal cell membrane, key metabolic enzymes, virulence factors such as biofilm formation and morphogenesis, and the regulation of gene expression. Its ability to induce oxidative stress further contributes to its fungicidal effects. This multi-pronged attack makes this compound a compelling compound for further research and development, particularly in an era of increasing antifungal resistance. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this compound.

References

- 1. Frontiers | Synergistic Effect of Quinic Acid Derived From Syzygium cumini and this compound Against Candida spp. Biofilm and Virulence [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic Effect of Quinic Acid Derived From Syzygium cumini and this compound Against Candida spp. Biofilm and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Undecylenic acid inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on the production of exocellular lipolytic and keratinolytic enzymes by this compound-sensitive and -resistant strains of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound on germination of microconidia of wild and this compound resistance mutant of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanoic acid, a saturated fatty acid with an 11-carbon chain, is a molecule of significant interest due to its wide-ranging biological activities, including potent antifungal properties. This technical guide provides a comprehensive overview of the natural occurrences of this compound and delves into the intricate biochemical pathways responsible for its synthesis. This document summarizes quantitative data on its prevalence in various natural sources, details experimental protocols for its extraction and analysis, and visually represents the key biosynthetic and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Natural Sources of this compound

This compound, also known as undecylic acid, is found in a variety of natural sources, including mammalian milk, dairy products, and certain plant oils. While not as abundant as its even-chained counterparts, its presence is consistent across these matrices.

Dairy Products

Mammalian milk and its derivatives are notable sources of this compound. The concentration of this odd-chain fatty acid can vary depending on the animal species, their diet, and the stage of lactation.

Table 1: Quantitative Occurrence of this compound in Dairy Products

| Source | Sample Type | This compound Concentration (% of total fatty acids) | Reference(s) |

| Goat Milk | Raw | 0.10 - 0.13 | [1] |

| Sheep Milk | Raw | Significantly decreased in late lactation | [2] |

| Cow Milk (Butter) | Butter Fat | ~69.12% Saturated Fatty Acids (this compound is a minor component) | [3] |

| Cheese | Cheddar-type | Present among volatile fatty acids | [4] |

Note: The data presented is a summary of available literature and may vary based on analytical methods and sample origins.

Plant Sources

This compound is also present in the oils and volatile compounds of several plant species. Its concentration in these sources is often lower than in dairy products.

Table 2: Quantitative Occurrence of this compound in Plant Sources

| Source | Sample Type | This compound Concentration | Reference(s) |

| Coconut (Cocos nucifera) | Oil | Lauric acid is the most abundant; this compound is a minor component. | [5][6] |

| Artemisia frigida Willd. | Oil | Reported as a constituent | |

| Chamaecyparis pisifera Engl. | Oil | Reported as a constituent | |

| Royal Jelly | - | Naturally occurring | [7] |

Biosynthesis of this compound

The biosynthesis of this compound, as an odd-chain fatty acid (OCFA), follows the general principles of fatty acid synthesis but with a key difference in its initiation. Unlike even-chain fatty acids which are initiated with acetyl-CoA, the synthesis of odd-chain fatty acids begins with propionyl-CoA.

Initiation and Elongation

The de novo synthesis of fatty acids is a cyclical process involving a multi-enzyme complex known as fatty acid synthase (FAS).

-

Initiation: The biosynthesis of this compound is initiated by the carboxylation of propionyl-CoA to form methylmalonyl-CoA. Propionyl-CoA can be derived from the metabolism of certain amino acids (valine, isoleucine, methionine) or from the beta-oxidation of odd-chain fatty acids.

-

Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA. This process involves a series of condensation, reduction, dehydration, and another reduction reaction for each cycle. For this compound (a C11 fatty acid), this cycle is repeated four times after the initial condensation with the three-carbon propionyl-CoA starter unit.

Chain-Length Determination: The Role of Thioesterases

The final chain length of a fatty acid is determined by the action of acyl-ACP thioesterases (TEs). These enzymes catalyze the hydrolysis of the thioester bond between the growing fatty acyl chain and the acyl carrier protein (ACP), releasing the free fatty acid. The substrate specificity of the thioesterase is a critical factor in determining the final product. For the production of this compound, a thioesterase with a preference for an 11-carbon acyl-ACP substrate (undecanoyl-ACP) is required.[8][9] The expression and activity of specific thioesterases are key regulatory points in the synthesis of medium-chain fatty acids like this compound.[4][10]

Genetic Regulation

The genetic regulation of fatty acid synthesis is complex and involves a network of transcriptional regulators that respond to various cellular signals and environmental cues. In bacteria such as Pseudomonas, the initiation of fatty acid synthesis can be controlled by unique enzymes like FabY, rather than the more common FabH.[7][9] The regulation of genes encoding the fatty acid synthase complex and the associated thioesterases is crucial for controlling the production of specific fatty acids. Metabolic engineering approaches in microorganisms like Saccharomyces cerevisiae often involve the manipulation of these regulatory networks to enhance the production of desired fatty acids, including odd-chain varieties.[11][12]

Experimental Protocols

The accurate quantification of this compound from natural sources requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, typically involving lipid extraction, derivatization, and chromatographic separation.

Extraction of Lipids from Dairy and Plant Matrices

A common method for lipid extraction is a modified Folch or Bligh-Dyer method.

Protocol 1: Lipid Extraction

-

Homogenization: Homogenize a known quantity of the sample (e.g., 1 g of cheese, 5 mL of milk, or 1 g of ground plant material) in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lipids will partition into the lower chloroform layer.

-

Isolation: Carefully collect the lower chloroform layer containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.

Protocol 2: FAMEs Preparation

-

Saponification: Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) or sodium hydroxide solution and heat to saponify the triglycerides and other esters, releasing the free fatty acids.

-

Methylation: Acidify the mixture and add a methylation reagent such as boron trifluoride (BF3) in methanol or methanolic HCl. Heat the mixture to facilitate the esterification of the free fatty acids to their corresponding methyl esters.

-

Extraction: After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

-

Purification: Wash the hexane layer containing the FAMEs with water to remove any residual catalyst and dry it over anhydrous sodium sulfate. The resulting solution is ready for GC-MS analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol 3: GC-MS Quantification

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms) to separate the FAMEs based on their boiling points and polarity. A temperature gradient program is typically used to achieve optimal separation.

-

Detection: The separated FAMEs are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

-

Quantification: Identify this compound methyl ester based on its retention time and mass spectrum compared to a certified reference standard. Quantify the concentration by creating a calibration curve using a series of standards with a known concentration of this compound and an internal standard.[13]

Conclusion

This compound, a medium-chain saturated fatty acid, is a naturally occurring compound with significant biological activities. Its presence in various dairy products and plant sources, albeit in relatively low concentrations, makes it an interesting target for natural product research. The biosynthesis of this compound follows the pathway for odd-chain fatty acids, with propionyl-CoA as the starter unit and thioesterases playing a crucial role in determining its specific 11-carbon chain length. The detailed experimental protocols provided in this guide offer a framework for the accurate extraction and quantification of this compound from complex natural matrices. Further research into the specific enzymes and regulatory mechanisms governing this compound biosynthesis could open avenues for its enhanced production through metabolic engineering, potentially leading to new applications in the pharmaceutical and other industries.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Metabolic Engineering of Oleaginous Yeasts for Production of Fuels and Chemicals [frontiersin.org]

- 3. The Effect of Fat Content and Fatty Acids Composition on Color and Textural Properties of Butter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. View of Physicochemical characteristics of commercial coconut oils produced in India | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 6. Coconut oil - Wikipedia [en.wikipedia.org]

- 7. Will the Initiator of Fatty Acid Synthesis in Pseudomonas aeruginosa Please Stand Up? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

- 9. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Metabolic engineering of yeast for production of fuels and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio.libretexts.org [bio.libretexts.org]

A Comprehensive Technical Guide to the Solubility of Undecanoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of undecanoic acid, a saturated fatty acid of significant interest in various scientific and pharmaceutical applications. Understanding its solubility profile is critical for its application in drug formulation, antimicrobial research, and organic synthesis. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and insights into its mechanism of action, particularly its relevance in drug development.

Core Technical Data: Solubility Profile of this compound

This compound, a medium-chain fatty acid, exhibits a solubility profile largely dictated by the polarity of the solvent, in line with the "like dissolves like" principle. Its long hydrocarbon tail imparts a non-polar character, while the carboxylic acid group provides a polar head.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature for solid solutes.[1][2]

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Water | Polar Protic | 0.0522 mg/mL[3] | Not Specified |

| Sparingly soluble[4] | Not Specified | ||

| Ethanol | Polar Protic | ~25 mg/mL[4] | Not Specified |

| Very soluble[3] | Not Specified | ||

| Methanol | Polar Protic | Data not available | - |

| Isopropanol | Polar Protic | Data not available | - |

| Acetone | Polar Aprotic | Very soluble[3] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 mg/mL[4] | Not Specified |

| Dimethylformamide (DMF) | Polar Aprotic | ~25 mg/mL[4] | Not Specified |

| Ethyl Acetate | Moderately Polar | Data not available | - |

| Chloroform | Non-polar | Very soluble[3] | Not Specified |

| Toluene | Non-polar | Data not available | - |

| n-Hexane | Non-polar | Data not available | - |

Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. For these solvents, this compound is expected to be soluble based on its chemical structure, but experimental verification is required for precise measurements.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research or development application. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute, like this compound, in a liquid solvent.

Detailed Gravimetric Method for Solid Fatty Acid Solubility

This protocol outlines a step-by-step procedure for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or watch glasses

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled bath or incubator set to the desired temperature.

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered saturated when the concentration of the dissolved solute remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporation dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of nitrogen can facilitate drying.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of empty dish] / Volume of filtrate (mL) * 100

-

Relevance in Drug Development: Antifungal Mechanism of Action

This compound has garnered significant attention for its potent antifungal properties.[5] Its efficacy is intrinsically linked to its solubility, which governs its ability to interact with and disrupt fungal cell membranes. An understanding of this mechanism is vital for the development of novel antifungal therapies.

The primary antifungal action of this compound involves the disruption of the fungal cell membrane's integrity.[6] It is believed to intercalate into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components.[6] Furthermore, this compound can interfere with key metabolic processes, including the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane.[6]

Visualizing the Antifungal Signaling Pathway

The following diagram, generated using Graphviz, illustrates the proposed mechanism of action of this compound against fungal cells.

Caption: Proposed antifungal mechanism of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound's solubility in common laboratory solvents, offering both qualitative and quantitative data. The detailed experimental protocol for the gravimetric method serves as a practical tool for researchers to determine solubility with precision. Furthermore, the elucidation of its antifungal mechanism of action, visualized through a signaling pathway diagram, highlights its potential in the development of new therapeutic agents. Further research to populate the solubility table with more extensive quantitative data across various temperatures is encouraged to enhance its utility in formulation and development processes.

References

- 1. Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Reassessing the Use of this compound as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

spectroscopic analysis of undecanoic acid (NMR, IR, Mass Spec)

Introduction

Undecanoic acid, also known as n-undecylic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₉COOH. As a medium-chain fatty acid (MCFA), it is a naturally occurring compound found in various animal and plant fats and oils. In biological systems, this compound and other MCFAs are involved in energy metabolism.[1] This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, catering to researchers, scientists, and professionals in drug development. The guide covers nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering detailed data, experimental protocols, and visual workflows to facilitate a comprehensive understanding of its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the terminal methyl group, the long methylene (B1212753) chain, the α-methylene group adjacent to the carboxylic acid, and the acidic proton of the carboxyl group. The chemical shifts can vary slightly depending on the solvent used.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| -CH₃ (C11) | 0.88 | Triplet |

| -(CH₂)₇- (C4-C10) | 1.27 | Multiplet |

| -CH₂- (C3) | 1.63 | Quintet |

| -CH₂-COOH (C2) | 2.35 | Triplet |

| -COOH | 11.5 (variable) | Singlet (broad) |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O (C1) | 180.8 |

| -CH₂-COOH (C2) | 34.1 |

| -CH₂- (C3) | 24.7 |

| -(CH₂)n- (C4-C9) | 29.1 - 29.6 |

| -CH₂- (C10) | 31.9 |

| -CH₃ (C11) | 22.7 |

| -CH₃ (C11) | 14.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid group. The O-H stretching band is notably broad due to hydrogen bonding between the carboxylic acid molecules.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Alkyl) | 2850-2960 | Strong |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |

| O-H bend (Carboxylic acid) | 920-950 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common technique.

| m/z | Relative Intensity (%) | Assignment |

| 186 | 5 | [M]⁺ (Molecular Ion) |

| 141 | 10 | [M - C₂H₅O]⁺ |

| 129 | 20 | [M - C₃H₇O]⁺ |

| 115 | 15 | [M - C₄H₉O]⁺ |

| 87 | 30 | [C₄H₇O₂]⁺ |

| 73 | 50 | [C₃H₅O₂]⁺ |

| 60 | 100 | [C₂H₄O₂]⁺ (McLafferty rearrangement) |

| 45 | 40 | [COOH]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument (100 MHz for ¹³C).

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

-

To approximately 10 mg of this compound, add 2 mL of a 2% sulfuric acid solution in methanol.

-

Heat the mixture at 60°C for 1 hour.

-

After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

-

Vortex and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAME to a new vial for GC-MS analysis.

GC-MS Parameters:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

Caption: Metabolic context and biological role of this compound.

References

Undecanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Saturated Medium-Chain Fatty Acid

Abstract

Undecanoic acid, also known as undecylic acid, is an eleven-carbon saturated medium-chain fatty acid (MCFA) with the chemical formula CH₃(CH₂)₉COOH.[1] As a naturally occurring compound found in various biological sources, it has garnered significant interest for its diverse biological activities.[2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, metabolic fate, and multifaceted mechanisms of action, including its well-established antifungal and antibacterial properties, as well as its emerging roles in anti-inflammatory and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to facilitate further investigation and therapeutic development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature with a faint, fatty odor.[3] It is characterized by a hydrophobic aliphatic tail and a hydrophilic carboxylic acid group, rendering it practically insoluble in water but soluble in organic solvents.[2][3]

| Property | Value | References |

| Chemical Formula | C₁₁H₂₂O₂ | [4] |

| Molar Mass | 186.29 g/mol | [3] |

| Melting Point | 28.6 °C (83.5 °F; 301.8 K) | [1] |

| Boiling Point | 284 °C (543 °F; 557 K) | [1] |

| Density | 0.89 g/cm³ | [1] |

| Appearance | Colorless crystals or white solid | [1][3] |

| Solubility in Water | Insoluble | [3] |

Antimicrobial Activity

This compound is widely recognized for its potent antimicrobial properties, particularly its antifungal activity against various pathogenic fungi.[5] It is also effective against certain bacteria, including inhibiting the formation of biofilms.[6]

Antifungal Activity

This compound is one of the most fungitoxic of the C7:0 - C18:0 fatty acid series.[3] Its primary application has been in the topical treatment of fungal skin infections like athlete's foot and ringworm.[7]

The antifungal mechanism of this compound is multi-pronged, primarily targeting the fungal cell membrane and cellular metabolism.[8][9]

-

Disruption of Cell Membrane Integrity: this compound integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately cell death.[10]

-

Inhibition of Ergosterol Biosynthesis: It interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane that is crucial for maintaining its structural integrity and fluidity.[10]

-

Induction of Oxidative Stress: this compound can trigger the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[9]

-

Modulation of Gene Expression: It has been shown to alter the expression of fungal genes that are critical for virulence and metabolism.[5] In Trichophyton rubrum, it affects pivotal processes in the cell wall, membrane assembly, lipid metabolism, and pathogenesis.[5][8]

| Organism | MIC (μg/mL) | Reference |

| Candida albicans | 100-200 | [8] |

| Vibrio harveyi (in synergy with auxins) | 10 | [11] |

Antibacterial Activity

This compound has also demonstrated efficacy against certain bacteria, notably in the inhibition of biofilm formation and the reduction of persister cell viability.[6]

The antibacterial effects of this compound are thought to involve disruption of the bacterial cell membrane, similar to its antifungal mechanism.[10] It has been shown to inhibit Escherichia coli persister cell formation by 25-fold.[6]

Activity in Mammalian Systems

Beyond its antimicrobial effects, this compound exhibits biological activity in mammalian systems, including anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Medium-chain fatty acids, including this compound, can exert anti-inflammatory effects through the activation of G protein-coupled receptors (GPCRs).[12]

Fatty acids can bind to G protein-coupled receptor 120 (GPR120), which leads to the recruitment of β-arrestin 2.[12] This complex can then interfere with inflammatory signaling cascades, such as the NF-κB pathway, resulting in a reduction of pro-inflammatory cytokine production.[12]

Anticancer Activity

Recent studies have begun to explore the potential of this compound as an anticancer agent. A novel formulation of undecylenic acid (the monounsaturated counterpart) has been shown to induce concentration-dependent tumor cell death.[13] The mechanism appears to be pro-apoptotic, involving caspase activation and a reduction in mitochondrial membrane potential.[13]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14][15]

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like methanol.[14]

-

Preparation of Microtiter Plates: In a 24-well microtiter plate, perform serial dilutions of the this compound stock solution in a suitable broth medium (e.g., Yeast Extract Peptone Dextrose - YEPD) to achieve a range of concentrations (e.g., 2.5–160 μg/mL).[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida spp.) to a concentration of approximately 10⁷ cells/mL.[14]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (no this compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours.[14]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.[16]

Gene Expression Analysis (RT-qPCR)

This is a generalized protocol for analyzing changes in gene expression in response to this compound treatment.[17][18][19]

-

Cell Culture and Treatment: Culture the target cells (e.g., fungal, bacterial, or mammalian) under appropriate conditions. Expose the cells to a specific concentration of this compound for a defined period. Include an untreated control group.

-

RNA Extraction: Isolate total RNA from both treated and control cells using a suitable RNA extraction kit.

-

RNA Quality Control: Assess the purity and integrity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes of interest and a reference (housekeeping) gene. The qPCR reaction typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[17]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCT method, where the expression of the target gene is normalized to the reference gene and compared between the treated and control groups.[17]

Conclusion and Future Directions

This compound is a versatile saturated medium-chain fatty acid with significant and well-documented antimicrobial properties. Its mechanisms of action against fungi and bacteria are multifaceted, making it a compelling candidate for the development of novel anti-infective agents. Furthermore, its emerging roles in modulating inflammatory responses and inducing cancer cell apoptosis open up new avenues for therapeutic applications.

Future research should focus on several key areas:

-

Elucidation of Mammalian Signaling Pathways: A more detailed understanding of the specific molecular targets and signaling cascades modulated by this compound in mammalian cells is crucial for its development as a therapeutic agent for inflammatory diseases or cancer.

-

Pharmacokinetic and Toxicological Studies: Comprehensive in vivo studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound.

-

Clinical Trials: Well-designed clinical trials are required to evaluate the efficacy and safety of this compound in the treatment of fungal infections and other potential indications.

-

Synergistic Formulations: Investigating the synergistic effects of this compound with other antimicrobial or anticancer drugs could lead to more effective combination therapies.[14]

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References